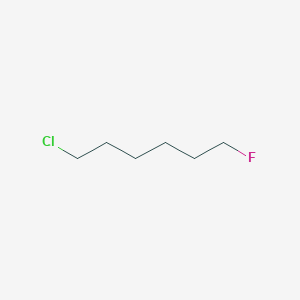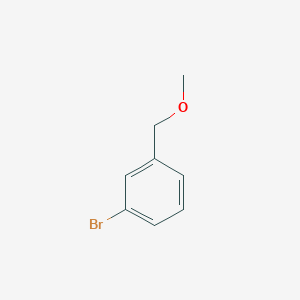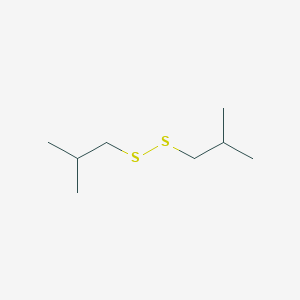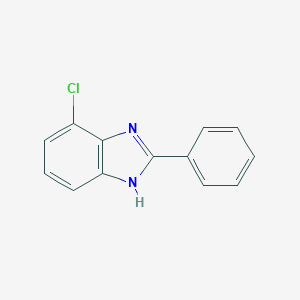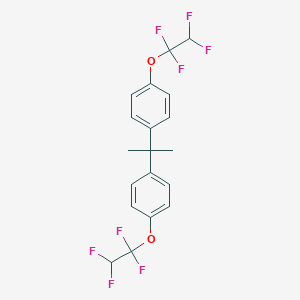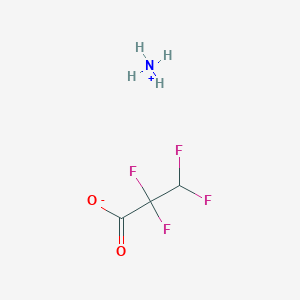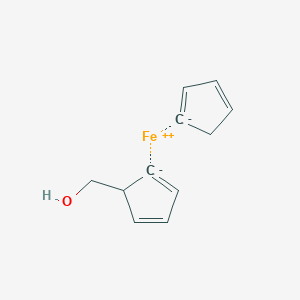
二茂铁甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrocenemethanol, also known as FcMeOH, is a compound with the empirical formula C11H12FeO . It is commonly used as a water-soluble ferrocene-based reference redox system in electrochemical studies . It is also used in the synthesis of ferrocenylmethoxy-isatins, which are potent antiproliferative agents .
Molecular Structure Analysis
The molecular weight of Ferrocenemethanol is 216.06 . Its molecular structure consists of an iron atom sandwiched between two cyclopentadienyl rings, with a methanol group attached .Chemical Reactions Analysis
Ferrocenemethanol has been studied in a range of room-temperature ionic liquids (RTILs) using cyclic voltammetry, chronoamperomery, and scanning electrochemical microscopy (SECM) . The diffusion coefficient of FcMeOH, measured using chronoamperometry, decreased with increasing RTIL viscosity .Physical And Chemical Properties Analysis
Ferrocenemethanol is a solid substance with a melting point of 79-81 °C (lit.) . It is partly soluble in water and methanol . The diffusion coefficient of FcMeOH, measured using chronoamperometry, decreased with increasing RTIL viscosity .科学研究应用
C11H12FeO C_{11}H_{12}FeO C11H12FeO
, is a ferrocene derivative that has found numerous applications across various scientific disciplines due to its unique properties. Below is a comprehensive analysis of six distinct applications of Ferrocenemethanol in scientific research:Electrochemical Studies
Ferrocenemethanol serves as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its stability and reversible redox behavior make it an ideal candidate for investigating electrochemical processes. Researchers utilize it to study electron transfer mechanisms and develop new electrochemical sensors.
Antiproliferative Agents
In medicinal chemistry, Ferrocenemethanol is used in the synthesis of ferrocenylmethoxy-isatins . These compounds are potent antiproliferative agents, which means they have the ability to inhibit the growth and proliferation of cancer cells, making them valuable in cancer research and drug development.
Biosensing Applications
The compound’s ability to form conjugates with carbohydrates allows for the creation of ferrocene-carbohydrate conjugates . These conjugates are employed in biosensing applications, where they can be used to detect biological molecules, offering a promising approach for the development of new biosensors.
Polymer Chemistry
Ferrocenemethanol plays a role in polymer chemistry, particularly in the creation of redox dynamic polymers and dendrimers . These polymers exhibit unique electronic properties that can be manipulated through redox reactions, making them useful in smart materials and nanotechnology.
Material Science
In material science, Ferrocenemethanol derivatives act as bioreceptors . They are incorporated into materials to detect and bind specific biological substances, which is crucial for the development of diagnostic tools and targeted drug delivery systems.
Asymmetric Catalysis
Ferrocenemethanol is involved in asymmetric catalysis . It is used to create chiral environments that enable the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
作用机制
Target of Action
Ferrocenemethanol (FcMeOH) is primarily used as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its primary targets are the redox-active sites in these studies, where it undergoes oxidation and reduction reactions.
Mode of Action
The mode of action of FcMeOH involves its interaction with its targets through redox reactions. In an electrochemical environment, FcMeOH undergoes reversible oxidation, which is a key aspect of its function as a reference redox system .
Biochemical Pathways
The biochemical pathways affected by FcMeOH are primarily related to redox reactions in electrochemical studies. The compound’s redox activity can influence the electron transfer processes in these studies .
Pharmacokinetics
Its use in electrochemical studies suggests that it has good solubility and can be readily absorbed and distributed in the study environment .
Result of Action
The result of FcMeOH’s action is the facilitation of redox reactions in electrochemical studies. It serves as a reference system, allowing for the measurement and analysis of redox activities .
Action Environment
The action of FcMeOH is influenced by environmental factors such as the presence of oxygen and the type of medium in which it is used. For instance, in an environment free from oxygen, FcMeOH can directly cause oxidation of the metallocene to the corresponding cation . Furthermore, its solubility and stability can be affected by the pH and temperature of the environment .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocenemethanol can be achieved through a Grignard reaction followed by an acid-catalyzed hydrolysis.", "Starting Materials": ["Ferrocene", "Methylmagnesium bromide", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Preparation of Grignard reagent by reacting Ferrocene with Methylmagnesium bromide in anhydrous ether solvent.", "Step 2: Addition of the resulting Grignard reagent to water to yield Ferrocenemethanol.", "Step 3: Acid-catalyzed hydrolysis of Ferrocenemethanol using hydrochloric acid." ] } | |
CAS 编号 |
1273-86-5 |
产品名称 |
Ferrocenemethanol |
分子式 |
C11H12FeO 10* |
分子量 |
216.06 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |
InChI 键 |
BABNBVAUPOJYIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |
产品来源 |
United States |
Q & A
A: Ferrocenemethanol (FcMeOH) serves as a versatile redox probe in electrochemical studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its well-defined, one-electron, chemically reversible redox behavior makes it ideal for characterizing electrode materials, investigating electron transfer kinetics, and developing electrochemical sensors. [, , , , ]
A: Ferrocenemethanol consists of a ferrocene moiety (two cyclopentadienyl rings bound to an iron atom) with a hydroxymethyl group attached to one of the rings. [, , ] The ferrocene group readily undergoes a reversible one-electron oxidation to form the ferrocenium cation, giving rise to its characteristic electrochemical behavior. [, , ]
A: The diffusion coefficient of FcMeOH is a crucial parameter in understanding its mass transport properties in various media. [, , ] Researchers have investigated its diffusion in room-temperature ionic liquids (RTILs), revealing a dependence on viscosity and providing insights into the liquid structure. [] This information is valuable for optimizing electrochemical applications involving RTILs.
A: FcMeOH is extensively employed as a mediator in SECM, a technique for characterizing surfaces and studying localized electrochemical activity. [, , , , , , ] Its ability to undergo reversible redox reactions enables feedback and generation-collection modes, allowing researchers to map variations in electrochemical activity, quantify reaction intermediates, and study reaction mechanisms. [, ]
A: Yes, FcMeOH can be immobilized on electrode surfaces to create modified electrodes. [, , , , ] For instance, it has been grafted onto glassy carbon electrodes for enhanced detection of other analytes, [] attached to gold surfaces to quantify intermolecular hydrogen bonding, [] and used in carbon nanotube-based electrodes for molecular electronics. []
A: A range of electrochemical and spectroscopic techniques are used to study FcMeOH. These include: * Cyclic Voltammetry (CV): For characterizing electrochemical behavior, determining diffusion coefficients, and studying adsorption processes. [, , , , , , , , , ] * Chronoamperometry: For measuring diffusion coefficients and investigating mass transport. [] * Scanning Electrochemical Microscopy (SECM): For imaging localized electrochemical activity, studying reaction kinetics, and quantifying reaction intermediates. [, , , , , , ] * Spectroelectrochemistry: For correlating optical and electrochemical changes during redox reactions. [, , ] * Fourier Transformed Alternating Current Voltammetry: For studying electron transfer kinetics and catalytic mechanisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



